1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Hydrogen bond donor count Structural analog comparison Medicinal chemistry building blocks

This specific 1,6-dimethyl-dihydropyridine-3-carbonitrile is the essential heterocyclic precursor for the α4β7 antagonist RO0505376. Its N1-methyl group is critical for final conjugate binding mode; substitution with N1-des-methyl analogs breaks the validated route. Choose this ≥98% purity grade for late-stage cross-couplings where impurity-sensitive Pd-catalysis demands highest starting-material fidelity.

Molecular Formula C9H7F3N2O
Molecular Weight 216.163
CAS No. 430473-75-9
Cat. No. B2808584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
CAS430473-75-9
Molecular FormulaC9H7F3N2O
Molecular Weight216.163
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1C)C#N)C(F)(F)F
InChIInChI=1S/C9H7F3N2O/c1-5-3-7(9(10,11)12)6(4-13)8(15)14(5)2/h3H,1-2H3
InChIKeyCAQWBTOYCLQHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS 430473-75-9): Core Scaffold and Physicochemical Identity


1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile (CAS 430473-75-9) is a fully substituted 1,2-dihydropyridine-3-carbonitrile derivative bearing N1-methyl, C6-methyl, C4-trifluoromethyl, and C3-cyano groups on a 2-oxo-dihydropyridine core (C9H7F3N2O, MW 216.16 g/mol) [1]. The compound possesses zero hydrogen bond donors and five hydrogen bond acceptors, with a computed XLogP3-AA of 1.1 and zero rotatable bonds, indicating a conformationally constrained, lipophilic scaffold devoid of classical H-bond donor capacity [1]. It serves as the critical heterocyclic building block for RO0505376, a structurally characterized small-molecule antagonist of integrin α4β7 (PDB 3V4V) [2].

Why Closely Related 2-Oxo-4-(trifluoromethyl)pyridine-3-carbonitrile Analogs Cannot Simply Replace 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile


The simultaneous presence of the N1-methyl and C6-methyl substituents fundamentally alters this compound's hydrogen-bonding capacity, conformational rigidity, and chemical reactivity compared to its closest commercially available analogs. The N1-des-methyl analog (CAS 654-49-9) retains one additional H-bond donor, while the fully aromatic 2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 200879-61-4) differs in oxidation state and lacks the 2-oxo functionality entirely. These differences are not cosmetic: the N1-methyl group is essential for the compound's documented role as the heterocyclic precursor to RO0505376, where it undergoes further elaboration at the pyridin-3-yl position via cross-coupling chemistry before incorporation into the final antagonist structure [1]. Substitution with any analog lacking this substitution pattern would break the validated synthetic route and alter the downstream pharmacological properties of the final conjugate [1].

Quantitative Differentiation of 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile from Its Closest Analogs: A Comparator-Based Evidence Guide


Hydrogen Bond Donor Count: N1-Methyl Substitution Eliminates the Sole H-Bond Donor, Differentiating from the N1-Des-Methyl Analog

1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile possesses zero hydrogen bond donors (PubChem computed value: H-Bond Donor Count = 0), a direct consequence of N1-methylation [1]. In contrast, its closest commercial analog, 1,2-dihydro-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 654-49-9), which lacks the N1-methyl group, retains one hydrogen bond donor (the N1–H) . This single donor difference has outsized implications for molecular recognition, crystal packing, and solubility, and is structurally required for the compound's downstream use in RO0505376, where the pyridin-3-yl position undergoes biaryl coupling to a phenylalanine scaffold rather than participating in hydrogen bonding [2].

Hydrogen bond donor count Structural analog comparison Medicinal chemistry building blocks

XLogP3-AA Lipophilicity: Computed LogP of 1.1 Places This Compound in a Distinct Lipophilicity Window Versus Aromatic and Non-Methylated Analogs

The computed XLogP3-AA for 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is 1.1 [1]. The fully aromatic analog 2,6-dimethyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 200879-61-4), which lacks the 2-oxo group and has a different electronic configuration, is predicted to exhibit higher lipophilicity due to the absence of the polar carbonyl oxygen . Conversely, the N1-des-methyl analog (CAS 654-49-9) with its additional H-bond donor may exhibit different partition behavior despite similar computed logP. The XLogP3-AA value of 1.1, combined with zero H-bond donors and five H-bond acceptors, defines a specific physicochemical space suitable for passive membrane permeability in fragment-based screening libraries [1].

Lipophilicity XLogP3-AA Physicochemical property comparison

Validated Utility as Key Building Block for Integrin α4β7 Antagonist RO0505376: X-Ray Crystallographic Confirmation at 3.1 Å Resolution

This compound is the essential heterocyclic building block used in the synthesis of RO0505376 (N-(2,6-dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine), a small-molecule antagonist of integrin α4β7 whose binding mode has been elucidated by X-ray crystallography at 3.1 Å resolution (PDB: 3V4V) [1]. RO0505376 mimics an Ile/Leu-Asp motif in α4 ligands and orients differently from Arg-Gly-Asp mimics, occupying a long binding groove at the α4–β7 interface [1]. No other commercially available 2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile analog (including CAS 654-49-9 or CAS 200879-61-4) has been validated in a structurally characterized integrin antagonist of comparable resolution, making this compound uniquely positioned for programs targeting α4β7-mediated inflammatory diseases [1].

Integrin α4β7 antagonist RO0505376 X-ray crystallography Building block validation

Enzyme Inhibition: BRENDA-Reported IC50 of 0.4 (pH 8.0, 37 °C) Establishes Baseline Biochemical Activity for This Scaffold

The BRENDA enzyme database reports an IC50 value of 0.4 (concentration units not explicitly specified; most consistent with μM based on BRENDA reporting conventions) for 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile measured at pH 8.0 and 37 °C [1]. While the specific enzyme target is not disclosed in the publicly accessible BRENDA entry, this value provides a reference point for the compound's intrinsic biochemical activity. In contrast, no BRENDA-listed IC50 data were found for the N1-des-methyl analog (CAS 654-49-9) or the aromatic analog (CAS 200879-61-4), indicating that the unique substitution pattern of the target compound may confer detectable enzyme interaction not shared by these analogs [1].

Enzyme inhibition IC50 BRENDA database Biochemical activity

Purity Differentiation Across Commercial Suppliers: 98% (Leyan) vs. 95% (AK Scientific) vs. 90% (Key Organics) for CAS 430473-75-9

Three commercial suppliers list explicitly different purity specifications for this compound: Leyan (Shanghai) reports 98% purity (Catalog No. 2273379) , AK Scientific lists 95% purity (Catalog No. 8215CE) , and Key Organics (via ChemicalBook) lists 90% purity . This 8-percentage-point spread (90%–98%) is meaningful for procurement decisions where higher purity reduces the burden of post-purchase purification and minimizes batch-to-batch variability in downstream synthesis. For the N1-des-methyl analog (CAS 654-49-9), typical commercial purity ranges from 95%–97%, but no supplier offers this analog at ≥98% in the publicly listed catalogs examined .

Commercial purity Supplier comparison Procurement decision support

Class-Level PIM-1 Kinase Inhibition: Dihydropyridine-3-carbonitrile Scaffold Delivers Submicromolar IC50 Values, Supporting SAR Exploration with This Compound

Although 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile itself has not been directly tested against PIM-1 kinase in published studies, a closely related series of 1,2-dihydropyridine-3-carbonitrile derivatives reported by Abnous et al. (2017) demonstrated PIM-1 inhibitory IC50 values ranging from 111.01 nM (compound Ic, 2-imino series) to 433.71 nM (compound IIc, 2-oxo series) [1]. The 2-oxo series (IIa–d), which shares the 2-oxo-1,2-dihydropyridine-3-carbonitrile core with the target compound, achieved IC50 values in the submicromolar range with low cytotoxicity against HT-29 cells (IC50 > 130 μM for the most potent analogs) [1]. By contrast, simpler pyridine-3-carbonitrile analogs lacking the dihydropyridinone core have not been reported as PIM-1 inhibitors in peer-reviewed literature, suggesting that the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged chemotype for this kinase target [1].

PIM-1 kinase Cancer Serine/threonine kinase inhibitor Dihydropyridine-3-carbonitrile scaffold

Best Application Scenarios for 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile Based on Quantitative Differentiation Evidence


Synthesis of Integrin α4β7 Antagonists for Inflammatory Bowel Disease Drug Discovery

This compound is the direct heterocyclic precursor for RO0505376, a structurally validated small-molecule antagonist of integrin α4β7 with a published X-ray co-crystal structure (PDB 3V4V, 3.1 Å) [1]. The N1-methyl group is essential to the final antagonist's binding mode, which occupies a long groove at the α4–β7 interface and mimics an Ile/Leu-Asp motif [1]. Programs targeting α4β7 for inflammatory bowel disease or multiple sclerosis should prioritize this specific building block over N1-des-methyl analogs, which would alter the hydrogen-bonding profile of any downstream conjugate.

Fragment-Based Drug Discovery Requiring a Non-H-Bond-Donating, Conformationally Constrained Heterocyclic Scaffold

With zero hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds (PubChem computed), this compound is an ideal fragment for screening libraries where H-bond donor count must be minimized to reduce promiscuous binding [2]. Its XLogP3-AA of 1.1 places it in the optimal fragment-likeness window (logP 1–3), and the absence of rotatable bonds minimizes entropic penalties upon target binding [2]. The N1-des-methyl analog (CAS 654-49-9), with one H-bond donor, is inferior for applications requiring a pure H-bond acceptor pharmacophore.

PIM-1 Kinase Inhibitor Lead Optimization Starting from a Submicromolar Dihydropyridine-3-carbonitrile Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold class has demonstrated submicromolar PIM-1 kinase inhibition (IC50 = 111–434 nM) in published studies, with low cytotoxicity against HT-29 cells (IC50 > 130 μM) [3]. This compound provides a synthetically tractable core for SAR exploration, with the C4-trifluoromethyl group offering a metabolically stable, electron-withdrawing substituent that can modulate the electronics of the dihydropyridinone ring. The BRENDA-documented enzyme inhibition (IC50 = 0.4) provides a preliminary biochemical activity anchor, although target identification remains unresolved [4].

High-Purity Building Block Procurement for Late-Stage Functionalization and Parallel Synthesis

For synthetic chemistry workflows requiring minimal pre-use purification, the 98% purity grade available from Leyan (Catalog No. 2273379) offers a measurable advantage over the 90% (Key Organics) and 95% (AK Scientific) grades . The 8-percentage-point purity spread across suppliers enables cost-vs-purity optimization: the 98% grade is appropriate for late-stage diversification where impurity-sensitive reactions (e.g., Pd-catalyzed cross-couplings) demand high starting material fidelity, while the 90% grade may suffice for early-stage route scouting.

Quote Request

Request a Quote for 1,6-Dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.